1,4-Diiodobenzene-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

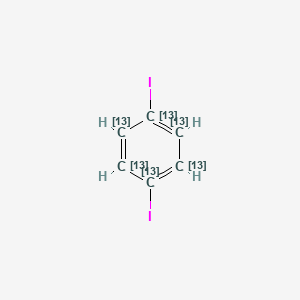

1,4-Diiodobenzene-13C6, also known as this compound, is a useful research compound. Its molecular formula is C6H4I2 and its molecular weight is 335.861. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,4-Diiodobenzene-13C6 serves as a versatile building block in organic synthesis. Its applications include:

- Suzuki Coupling Reactions : This compound is widely used as a coupling partner in Suzuki reactions, which are pivotal for forming carbon-carbon bonds. The presence of the iodine substituents facilitates the reaction with organoboranes, leading to the formation of biaryl compounds essential in pharmaceuticals and materials science .

- Synthesis of Complex Molecules : It acts as a precursor for various organic compounds. For instance, it can be transformed into martinellic acid and other derivatives through selective reactions. Additionally, it is utilized in the preparation of 1,4-diiodo-2,5-didodecylbenzene, a starting reagent for synthesizing oligo(1,4-phenylene ethynylene), which has applications in organic electronics .

Medicinal Chemistry

In medicinal chemistry, this compound is employed for:

- Drug Discovery : The incorporation of stable isotopes like carbon-13 enables researchers to trace metabolic pathways and understand drug interactions within biological systems. For example, studies involving the sodium-coupled citrate transporter (NaCT) have utilized this compound to develop inhibitors that can improve glycemic control in models of obesity .

- Metabolic Studies : Its isotopic labeling allows for enhanced detection methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), facilitating detailed studies on drug metabolism and pharmacokinetics. The ability to track labeled compounds in vivo is crucial for elucidating metabolic pathways .

Analytical Chemistry

In analytical chemistry, this compound plays a critical role:

- Standard Reference Material : It serves as a certified reference material in various analytical methods. The high purity and specific isotopic labeling make it suitable for calibrating instruments and validating methods used in quantitative analysis .

- Environmental Monitoring : Its unique properties allow for the detection of environmental pollutants through advanced analytical techniques. The use of labeled compounds enhances sensitivity and specificity in detecting trace amounts of hazardous substances .

Case Study 1: Inhibition Studies

A study investigated the inhibition of the NaCT using derivatives synthesized from this compound. The compound demonstrated significant inhibition with an IC50 value comparable to other known inhibitors. This highlights its potential as a lead compound in developing therapeutics for metabolic disorders .

Case Study 2: Synthesis of Labeled Compounds

Research focused on synthesizing various polysubstituted aromatic compounds from this compound. Using methodologies such as nitration and bromination, researchers were able to create complex molecules that serve as intermediates for further synthetic applications in pharmaceuticals .

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Organic Synthesis | Suzuki Coupling Reactions | |

| Medicinal Chemistry | Inhibitor development for NaCT | |

| Analytical Chemistry | Certified reference material |

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| Martinellic Acid | Via this compound | 85 |

| Oligo(1,4-phenylene ethynylene) | From 1,4-diiodo-2,5-didodecylbenzene | 78 |

Eigenschaften

CAS-Nummer |

1246817-17-3 |

|---|---|

Molekularformel |

C6H4I2 |

Molekulargewicht |

335.861 |

IUPAC-Name |

1,4-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C6H4I2/c7-5-1-2-6(8)4-3-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI-Schlüssel |

LFMWZTSOMGDDJU-IDEBNGHGSA-N |

SMILES |

C1=CC(=CC=C1I)I |

Synonyme |

1,4-Iodobenzene-13C6; 4-Iodophenyl Iodide-13C6; NSC 6297-13C6; p-Diiodobenzene13C6; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.